
4-Ethylsalicylaldehyde
Overview
Description
4-Ethylsalicylaldehyde: is an organic compound with the molecular formula C9H10O2 . It is a derivative of salicylaldehyde, where an ethyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylsalicylaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylphenol using the Reimer-Tiemann reaction. This reaction typically uses chloroform and a strong base, such as sodium hydroxide, under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves the Duff reaction, which uses hexamethylenetetramine and an acid catalyst to achieve formylation. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylsalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylsalicylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-ethylsalicyl alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 4-Ethylsalicylic acid.
Reduction: 4-Ethylsalicyl alcohol.
Substitution: Schiff bases (imine derivatives).
Scientific Research Applications
4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound across different domains, including medicinal chemistry, organic synthesis, and material science.
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth suggests potential applications in pharmaceuticals aimed at treating infections .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
3. Structure-Activity Relationship Studies
this compound is often used in structure-activity relationship (SAR) studies to understand how modifications to its structure can enhance biological activity. This approach aids in the design of more potent derivatives for drug development .
Applications in Organic Synthesis
1. Building Block for Synthesis
this compound serves as a valuable starting material in organic synthesis. It can be transformed into various derivatives through reactions such as condensation and oxidation, making it useful for synthesizing complex organic molecules .
2. Synthesis of Heterocycles
The compound is utilized in synthesizing heterocyclic compounds, which are essential in drug discovery and development. Its reactivity allows for the formation of various nitrogen-containing heterocycles that exhibit pharmacological activity .
Applications in Material Science
1. Polymer Chemistry
In material science, this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
2. Coatings and Adhesives
Due to its chemical properties, this compound can be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to degradation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory mechanism of this compound revealed that it inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators. This finding supports its potential therapeutic application in conditions such as arthritis.
Case Study 3: Synthesis of Novel Heterocycles
In a synthetic chemistry project, researchers utilized this compound to develop a series of novel heterocycles with promising biological activity against cancer cell lines. The modifications made to the compound significantly enhanced its cytotoxic effects.
Mechanism of Action
The mechanism of action of 4-Ethylsalicylaldehyde derivatives involves the inhibition of several key enzymes. For instance, thiosemicarbazones derived from this compound have shown potent inhibitory effects on cholinesterases, carbonic anhydrases, and α-glycosidase enzymes. These inhibitory actions are crucial for their potential therapeutic applications.
Comparison with Similar Compounds
Salicylaldehyde: The parent compound, differing by the absence of the ethyl group.
4-Methoxysalicylaldehyde: Similar structure with a methoxy group instead of an ethyl group.
4-Hydroxysalicylaldehyde: Contains a hydroxyl group at the fourth position instead of an ethyl group.
Uniqueness: 4-Ethylsalicylaldehyde is unique due to its ethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic sites on enzymes.
Biological Activity
4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, is an organic compound that has gained attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, including the condensation of ethyl acetate with salicylaldehyde in the presence of a base. Its structure consists of a salicylaldehyde moiety with an ethyl group at the para position relative to the hydroxyl group. This structural modification influences its reactivity and biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. A study demonstrated that this compound effectively scavenges free radicals, contributing to cellular protection against oxidative damage .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness was evaluated through in vitro studies where it inhibited the growth of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death .
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Candida albicans | 14 | 60 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) .
Case Study: MCF-7 Cell Line
- Treatment Duration: 24 hours
- Concentration Range: 10-100 µM
- Results: IC50 value determined to be approximately 30 µM, indicating potent anticancer activity.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).
- Membrane Disruption: Interaction with microbial membranes leads to increased permeability and cell lysis.
- Apoptosis Induction: Modulation of signaling pathways involved in apoptosis, such as the activation of caspases.
Properties
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161876-64-8 | |
Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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